molecular formula C19H18N2O4S B2666565 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313254-81-8

3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2666565
CAS No.: 313254-81-8
M. Wt: 370.42
InChI Key: RATDDWGYOWCIFQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a thiazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trimethoxybenzene derivative reacts with an appropriate electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole ring and the trimethoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of a trimethoxyphenyl group and a thiazole ring, which imparts distinct pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for therapeutic development .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-15-9-13(10-16(24-2)17(15)25-3)18(22)21-19-20-14(11-26-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDDWGYOWCIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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